molecular formula C16H24N2O2 B5401596 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine

1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine

Cat. No. B5401596
M. Wt: 276.37 g/mol
InChI Key: IUOGYPKRBGFXRN-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine, also known as MPPL, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience.

Mechanism of Action

1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Activation of sigma-1 receptors by 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine leads to downstream effects such as modulation of intracellular calcium levels, inhibition of voltage-gated potassium channels, and activation of the Akt/mTOR signaling pathway. These effects are thought to underlie the neuroprotective and neuromodulatory properties of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine.
Biochemical and Physiological Effects:
1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In neuronal cells, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to enhance neurite outgrowth and protect against oxidative stress-induced cell death. In animal models of neurodegenerative disease, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to improve cognitive function and reduce neuroinflammation. 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has also been shown to have anti-inflammatory effects in various cell types, including microglia and astrocytes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine in lab experiments is its specificity for sigma-1 receptors, which allows for targeted modulation of this receptor subtype. Additionally, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been shown to have low toxicity in cell culture and animal models. However, one limitation of using 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine is its relatively low potency compared to other sigma-1 receptor ligands, which may require higher concentrations for effective modulation.

Future Directions

There are several future directions for research on 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine and sigma-1 receptors. One area of interest is the role of sigma-1 receptors in neuroinflammation and neurodegeneration, and the potential therapeutic applications of sigma-1 receptor agonists such as 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine. Additionally, further study is needed to elucidate the downstream signaling pathways and cellular mechanisms underlying the effects of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine on neuronal function and plasticity. Finally, the development of more potent and selective sigma-1 receptor ligands may improve the utility of 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine and related compounds in neuroscience research.

Synthesis Methods

1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with propylpiperazine to form 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine. The purity of the final product can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been studied for its potential use as a tool in neuroscience research. Specifically, it has been shown to bind to sigma-1 receptors, which are involved in various cellular processes including ion channel regulation, neurotransmitter release, and cell survival. 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been used to study the role of sigma-1 receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-[(2-methoxyphenyl)acetyl]-4-propylpiperazine has been used to investigate the effects of sigma-1 receptor activation on neuronal function and plasticity.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-(4-propylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)13-14-6-4-5-7-15(14)20-2/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGYPKRBGFXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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